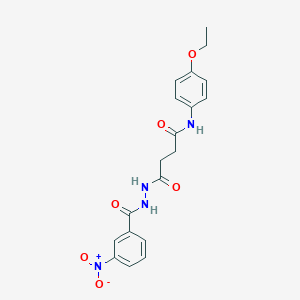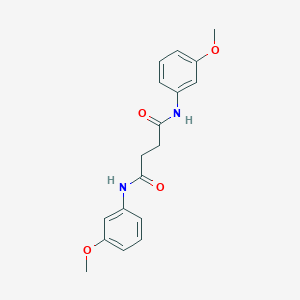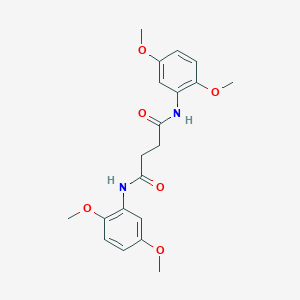![molecular formula C29H40N4O10 B322957 9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE](/img/structure/B322957.png)
9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 3,4,5-trimethoxyphenyl groups attached to a nonanedihydrazide backbone, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with nonanedihydrazide under specific conditions. The process generally includes:
Condensation Reaction: 3,4,5-trimethoxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride.
Coupling Reaction: The acyl chloride derivative is then reacted with nonanedihydrazide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
科学的研究の応用
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxybenzaldehyde: Used in organic synthesis and as a precursor for other compounds.
1,2-Bis(3,4,5-trimethoxyphenyl)ethanedione:
Uniqueness
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide stands out due to its unique structure, which combines two 3,4,5-trimethoxyphenyl groups with a nonanedihydrazide backbone. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C29H40N4O10 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC名 |
1-N//',9-N//'-bis(3,4,5-trimethoxybenzoyl)nonanedihydrazide |
InChI |
InChI=1S/C29H40N4O10/c1-38-20-14-18(15-21(39-2)26(20)42-5)28(36)32-30-24(34)12-10-8-7-9-11-13-25(35)31-33-29(37)19-16-22(40-3)27(43-6)23(17-19)41-4/h14-17H,7-13H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |
InChIキー |
ARBSLXZFFDJTKI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(diphenylacetyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322874.png)

![4-[2-(2-chlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322878.png)
![N-(4-ethoxyphenyl)-4-[2-({2-nitrophenyl}sulfonyl)hydrazino]-4-oxobutanamide](/img/structure/B322880.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322881.png)
![4-[2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322882.png)
![N-(4-ethoxyphenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B322883.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)
![Ethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322887.png)
![4-[2,2-dicyano-1-(3-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322891.png)
![Ethyl 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322892.png)
![4-[2,2-dicyano-1-(4-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322893.png)


